Novokinin acetate
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Overview
Description
Novokinin acetate is a synthetic peptide that has garnered attention for its potential therapeutic applications. It is known for its anti-inflammatory and hypotensive properties, making it a promising candidate for treating conditions such as rheumatoid arthritis and hypertension .
Preparation Methods
Synthetic Routes and Reaction Conditions
Novokinin acetate is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for producing peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the SPPS process. This includes optimizing reaction conditions to ensure high yield and purity. The peptide is then cleaved from the resin, purified using high-performance liquid chromatography (HPLC), and lyophilized to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Novokinin acetate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s methionine residues.
Reduction: Disulfide bonds within the peptide can be reduced to thiol groups.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted analogs of this compound, each with potentially different biological activities .
Scientific Research Applications
Novokinin acetate has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Medicine: Explored as a potential therapeutic agent for conditions like rheumatoid arthritis and hypertension due to its anti-inflammatory and hypotensive properties
Mechanism of Action
Novokinin acetate exerts its effects primarily through the angiotensin type II receptor (AT2R). It acts as an agonist, binding to the receptor and triggering a cascade of molecular events that lead to vasodilation and anti-inflammatory effects. The peptide also influences the production of anti-inflammatory mediators like epoxyeicosatrienoic acids (EETs) and modulates the renin-angiotensin system .
Comparison with Similar Compounds
Similar Compounds
Angiotensin II: Another peptide that acts on the renin-angiotensin system but primarily through the angiotensin type I receptor (AT1R), leading to vasoconstriction.
Losartan: An angiotensin receptor blocker (ARB) that inhibits the effects of angiotensin II on AT1R.
Bradykinin: A peptide that causes vasodilation but through different receptors and pathways.
Uniqueness of Novokinin Acetate
This compound is unique in its dual action on both the AT2R and the prostacyclin (IP) receptor, which contributes to its potent hypotensive and anti-inflammatory effects. This dual mechanism distinguishes it from other peptides and drugs that target the renin-angiotensin system .
Properties
Molecular Formula |
C41H65N11O9 |
---|---|
Molecular Weight |
856.0 g/mol |
IUPAC Name |
acetic acid;(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C39H61N11O7.C2H4O2/c1-23(2)20-29(47-34(52)31-14-8-18-49(31)36(54)26(41)11-7-17-44-39(42)43)33(51)46-28(13-5-6-16-40)37(55)50-19-9-15-32(50)35(53)48-30(38(56)57)21-24-22-45-27-12-4-3-10-25(24)27;1-2(3)4/h3-4,10,12,22-23,26,28-32,45H,5-9,11,13-21,40-41H2,1-2H3,(H,46,51)(H,47,52)(H,48,53)(H,56,57)(H4,42,43,44);1H3,(H,3,4)/t26-,28-,29-,30-,31-,32-;/m0./s1 |
InChI Key |
XUGBIBJUJPZXFG-UNHDVCAASA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)N.CC(=O)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N.CC(=O)O |
Origin of Product |
United States |
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